molecular formula C15H24N2O3S2 B7066149 N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide

N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide

Cat. No.: B7066149
M. Wt: 344.5 g/mol
InChI Key: GQRBZDGOYWCIMQ-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The unique structure of this compound includes a thiophene ring, which distinguishes it from other fentanyl analogues.

Properties

IUPAC Name

N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-4-22(19,20)16(3)13-7-9-17(10-8-13)15(18)12(2)14-6-5-11-21-14/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRBZDGOYWCIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCN(CC1)C(=O)C(C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.

    Biology: Investigated for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Studied for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.

    Industry: Used in the development of new synthetic opioids and related compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters involved in pain signaling. The compound’s high affinity for these receptors contributes to its potent analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A widely used synthetic opioid with a similar structure but lacking the thiophene ring.

    Alfentanil: A fentanyl analogue with a shorter duration of action.

    Sufentanil: Another potent fentanyl analogue with a higher affinity for opioid receptors.

Uniqueness

N-methyl-N-[1-(2-thiophen-2-ylpropanoyl)piperidin-4-yl]ethanesulfonamide is unique due to the presence of the thiophene ring, which may influence its binding affinity and pharmacokinetic properties. This structural difference can result in variations in potency, duration of action, and metabolic pathways compared to other fentanyl analogues.

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